molecular formula C10H22O3Si2 B14566820 Methyl 3-(trimethylsilyl)-2-[(trimethylsilyl)oxy]prop-2-enoate CAS No. 61501-23-3

Methyl 3-(trimethylsilyl)-2-[(trimethylsilyl)oxy]prop-2-enoate

Cat. No.: B14566820
CAS No.: 61501-23-3
M. Wt: 246.45 g/mol
InChI Key: YTFGJKJGFUQQCZ-UHFFFAOYSA-N
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Description

Methyl 3-(trimethylsilyl)-2-[(trimethylsilyl)oxy]prop-2-enoate is an organosilicon compound that features both ester and silyl ether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(trimethylsilyl)-2-[(trimethylsilyl)oxy]prop-2-enoate typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. Common bases used include pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar conditions as in laboratory synthesis, with additional steps for purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trimethylsilyl)-2-[(trimethylsilyl)oxy]prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The silyl ether group can be oxidized to form a silanol or siloxane.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The silyl groups can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides or other nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield silanols, while reduction could produce alcohols.

Scientific Research Applications

    Biology: Potential use in the modification of biomolecules.

    Medicine: Investigated for its potential in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(trimethylsilyl)-2-[(trimethylsilyl)oxy]prop-2-enoate exerts its effects involves the reactivity of the silyl ether and ester groups. These groups can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The molecular targets and pathways involved would depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl trimethylsilylacetate
  • Trimethylsilyl propionate
  • Trimethylsilyl acrylate

Uniqueness

Methyl 3-(trimethylsilyl)-2-[(trimethylsilyl)oxy]prop-2-enoate is unique due to the presence of both silyl ether and ester functionalities, which provide a combination of reactivity and stability that is not commonly found in other compounds. This makes it a valuable reagent in organic synthesis and other applications.

Properties

CAS No.

61501-23-3

Molecular Formula

C10H22O3Si2

Molecular Weight

246.45 g/mol

IUPAC Name

methyl 3-trimethylsilyl-2-trimethylsilyloxyprop-2-enoate

InChI

InChI=1S/C10H22O3Si2/c1-12-10(11)9(8-14(2,3)4)13-15(5,6)7/h8H,1-7H3

InChI Key

YTFGJKJGFUQQCZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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